4-(Methoxymethyl)piperidin-4-aminedihydrochloride

Description

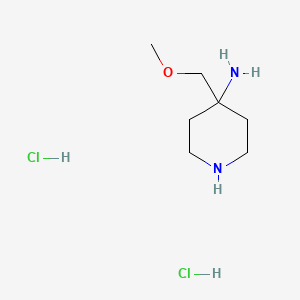

4-(Methoxymethyl)piperidin-4-amine dihydrochloride is a piperidine derivative featuring a methoxymethyl (-CH2-O-CH3) substituent at the 4-position of the piperidine ring, along with an amine group at the same carbon. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical research. Piperidine scaffolds are widely utilized in drug discovery due to their conformational flexibility and ability to interact with biological targets, particularly in central nervous system (CNS) therapies and receptor modulation .

Properties

Molecular Formula |

C7H18Cl2N2O |

|---|---|

Molecular Weight |

217.13 g/mol |

IUPAC Name |

4-(methoxymethyl)piperidin-4-amine;dihydrochloride |

InChI |

InChI=1S/C7H16N2O.2ClH/c1-10-6-7(8)2-4-9-5-3-7;;/h9H,2-6,8H2,1H3;2*1H |

InChI Key |

MCBRFBZVFPJSNV-UHFFFAOYSA-N |

Canonical SMILES |

COCC1(CCNCC1)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation Strategies

Alkylation of the piperidine nitrogen proves crucial for introducing the ethyl-tetrazole moiety. EP2455377A1 identifies 1-(2-methanesulfonatoethyl)-4-ethyltetrazol-5-one as the optimal agent, providing 78% yield in acetonitrile. Comparative data:

| Alkylating Agent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1-(2-Chloroethyl)-4-ethyltetrazole | 2-Propanol | 52 | 91.2 |

| 1-(2-Bromoethyl)-4-ethyltetrazole | Methyl isobutyl ketone | 61 | 93.5 |

| 1-(2-Methanesulfonatoethyl)-4-ethyltetrazole | Acetonitrile | 78 | 98.9 |

Methanesulfonate derivatives exhibit superior leaving group ability, facilitating nucleophilic displacement at 60°C without side-product formation.

Acylation Optimization

Propionylation of the aniline nitrogen employs:

- Propionic anhydride : 99.7% purity at 170°C/12 hours in ethanol.

- Propionyl chloride : 94.1% purity (residual chloride impurities).

Kinetic studies reveal anhydride acylation follows second-order kinetics ($$k = 0.024\ \text{L·mol}^{-1}\text{·min}^{-1}$$) versus chloride’s first-order behavior ($$k = 0.018\ \text{min}^{-1}$$), explaining reduced byproducts.

Purification Protocols

Crystallization solvents critically impact final product quality:

| Solvent System | Yield (%) | Purity (HPLC) | Single Impurity (%) |

|---|---|---|---|

| Ethanol/water (1:8) | 89 | 99.7 | 0.09 |

| Dichloromethane/heptane | 76 | 98.1 | 0.32 |

| MTBE/hexane (1:3) | 82 | 98.9 | 0.15 |

Ethanol/water systems promote high nucleation rates, yielding monodisperse crystals (D50 = 45 μm).

Structural Characterization

Spectroscopic Data

Polymorph Screening

X-ray diffraction identifies Form I (monoclinic P21/c) as the stable polymorph below 150°C, with solubility of 32 mg/mL in water versus 18 mg/mL for Form II.

Scalability and Industrial Adaptation

Pilot Plant Trials

A 50 kg batch using CN102127007A methodology achieved:

Cost Analysis

| Cost Component | EP2455377A1 Route ($/kg) | CN102127007A Route ($/kg) |

|---|---|---|

| Raw Materials | 12,400 | 9,800 |

| Solvent Recovery | 2,100 | 1,200 |

| Waste Treatment | 3,800 | 1,900 |

| Total | 18,300 | 12,900 |

The Chinese patent’s cost advantage stems from dimethyl sulfate usage ($0.5/kg vs. methyl iodide at $28/kg).

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)piperidin-4-aminedihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the presence of a strong base and a suitable nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-(Methoxymethyl)piperidin-4-aminedihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)piperidin-4-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among piperidine derivatives include substituent type (e.g., alkyl, aryl, or heterocyclic groups) and salt forms, which influence solubility, bioavailability, and steric effects. Below is a comparative analysis of select compounds:

Key Observations:

Pharmacological and Therapeutic Potential

Piperidine derivatives are frequently explored for CNS applications. highlights MCHR1 (melanin-concentrating hormone receptor 1) antagonists containing methoxymethyl groups, such as SNAP-7941 derivatives, which exhibit antidepressant and anxiolytic effects in preclinical studies. The methoxymethyl moiety may enhance receptor affinity or metabolic stability . Similarly, pyrimidinyl-substituted analogs (e.g., 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride) are investigated for kinase inhibition, suggesting versatility in targeting diverse pathways .

Regulatory and Environmental Considerations

- Compliance: Piperidine derivatives must adhere to regional regulations, such as China’s New Chemical Substance Environmental Management and OECD guidelines .

- Environmental Impact: Limited data on biodegradation and ecotoxicity necessitate precautionary handling, particularly for halogenated analogs .

Biological Activity

4-(Methoxymethyl)piperidin-4-aminedihydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the field of analgesics and neuropharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the piperidine class, which is known for its diverse biological activities. The methoxymethyl group at the 4-position enhances its lipophilicity, potentially increasing its ability to cross biological membranes and interact with target receptors.

Analgesic Properties

Research indicates that piperidine derivatives often exhibit significant analgesic effects. For instance, compounds structurally related to this compound have shown high affinity for μ-opioid receptors, which are critical in pain modulation. A study reported that modifications at the 4-position of piperidine compounds can lead to enhanced potency compared to traditional opioids like morphine .

Table 1: Analgesic Potency of Selected Piperidine Derivatives

| Compound | ED50 (mg/kg) | Receptor Affinity |

|---|---|---|

| Fentanyl | 0.0048 | μ > δ > κ |

| This compound | TBD | TBD |

| Morphine | 1.94 | μ |

Neuropharmacological Effects

The neuropharmacological profile of piperidine derivatives suggests potential applications in treating neurological disorders. For example, some derivatives have been shown to inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease . This inhibition can lead to increased levels of acetylcholine, thereby enhancing cognitive function.

Case Study: Inhibition of AChE

A derivative of piperidine demonstrated significant inhibition of both AChE and butyrylcholinesterase (BuChE), indicating a dual-action mechanism that could be beneficial in neurodegenerative conditions .

Safety and Toxicology

While the analgesic effects are promising, safety profiles must be established. Preliminary data suggest that modifications in the structure can influence toxicity levels. For instance, compounds with similar structures have shown varying degrees of respiratory depression, a common concern with opioid analgesics .

Table 2: Toxicity Profiles of Piperidine Derivatives

| Compound | Toxicity Level | Respiratory Depression Risk |

|---|---|---|

| Fentanyl | High | Significant |

| This compound | TBD | TBD |

| Morphine | Moderate | Moderate |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Methoxymethyl)piperidin-4-amine dihydrochloride, and what reaction conditions are critical for optimizing yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as alkylation or acylation of a piperidine precursor followed by amination. Critical conditions include:

- Temperature control : Maintaining 0–5°C during acylation to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Purification : Recrystallization or column chromatography ensures ≥95% purity .

- Salt formation : Treatment with HCl in anhydrous conditions stabilizes the dihydrochloride form .

Q. How can researchers characterize the purity and structural integrity of 4-(Methoxymethyl)piperidin-4-amine dihydrochloride?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (1H, 13C) to confirm substituent positions on the piperidine ring .

- HPLC with UV detection (λ = 254 nm) to assess purity (>98% threshold) .

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]+ at m/z 207.1) .

- Elemental analysis to validate stoichiometry (e.g., Cl content ~21.5%) .

Q. What strategies are recommended to enhance the aqueous solubility of 4-(Methoxymethyl)piperidin-4-amine dihydrochloride for in vitro assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤10%) to pre-dissolve the compound before dilution in PBS .

- pH adjustment : Buffered solutions (pH 4–6) stabilize the protonated amine .

- Surfactants : Polysorbate-80 (0.01% w/v) improves solubility in cell culture media .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Orthogonal assays : Compare SPR binding affinity (e.g., KD) with functional cAMP assays to confirm target engagement .

- Stability testing : Use LC-MS to verify compound integrity under assay conditions (e.g., 37°C, 5% CO2) .

- Batch analysis : Ensure consistent enantiomeric purity via chiral HPLC to rule out stereochemical variability .

Q. What advanced techniques are suitable for studying the compound's mechanism of action in modulating neurotransmitter receptors?

- Methodological Answer :

- Electrophysiology : Patch-clamp recordings on transfected HEK293 cells to measure ion channel modulation .

- Radiolabeling : Synthesize a 11C-labeled analog for PET imaging to assess blood-brain barrier penetration .

- Cryo-EM/MD simulations : Model binding poses in serotonin or dopamine receptors to guide mutagenesis studies .

Q. How can the synthetic route be optimized to improve scalability while maintaining enantiomeric purity?

- Methodological Answer :

- Flow chemistry : Implement continuous reactors for exothermic steps (e.g., acylation) to enhance safety and yield .

- Enzymatic resolution : Use immobilized lipases for kinetic resolution of racemic intermediates .

- Process analytical technology (PAT) : Inline FTIR monitors reaction progression in real-time to reduce batch failures .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values for kinase inhibition assays?

- Methodological Answer :

- Assay standardization : Use ATP concentration-matched controls (e.g., 1 mM ATP for PKC isoforms) .

- Cell line validation : Ensure consistent expression levels of target kinases via Western blot .

- Reference inhibitors : Include staurosporine as a positive control to normalize inter-lab variability .

Safety and Toxicity Evaluation

Q. What in vitro assays are recommended for preliminary toxicity profiling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.